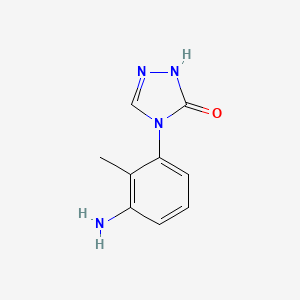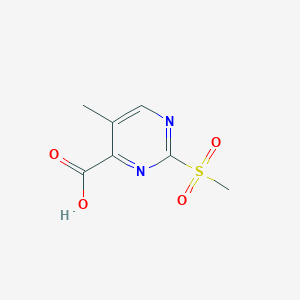![molecular formula C8H8BrN3O B1382446 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol CAS No. 1803594-59-3](/img/structure/B1382446.png)
2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Übersicht
Beschreibung
“2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol” is a chemical compound that belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines involves various pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide . The reaction employs a copper salt with a ligand quinine derivative (L), achieving the formation of a new C–C (sp)/(sp3) bond in the absence of any Pd species .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the formation of new C–C (sp)/(sp3) bonds . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Potential Inhibitors of 15-Lipoxygenase
Asghari et al. (2016) synthesized derivatives related to 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, which were evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. Certain compounds demonstrated significant inhibitory activity, indicating potential applications in treating related conditions (Asghari et al., 2016).
Antimetabolites in Purine Biochemical Reactions
A study by Abdelriheem et al. (2017) focused on pyrazolo[1,5-a]pyrimidines, purine analogues with properties beneficial as antimetabolites in purine biochemical reactions. These compounds exhibit antitrypanosomal activity, indicating potential for use in treatments against Trypanosoma infections (Abdelriheem et al., 2017).
Synthesis of Novel Pharmacological Agents
Dumaitre and Dodic (1996) described the synthesis of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, related to the chemical structure of interest, as specific inhibitors of a type of phosphodiesterase. These compounds exhibited potential as pharmacological agents for various therapeutic applications (Dumaitre & Dodic, 1996).
Anti-inflammatory Properties
Research by Auzzi et al. (1983) on similar compounds highlighted the anti-inflammatory properties of certain pyrazolo[1,5-a]pyrimidines. Modifications to the structure resulted in compounds with a high therapeutic index and reduced ulcerogenic activity, indicating potential for safer anti-inflammatory medications (Auzzi et al., 1983).
Intermediate for Functional Fluorophores
Castillo et al. (2018) developed a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating functional fluorophores. These compounds have applications in the development of fluorescent probes for biological and environmental detection (Castillo et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This research highlights the therapeutic potential of these compounds in cancer treatment and inflammatory conditions (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds in the pyrazolopyrimidine class have been found to target discoidin domain receptor 1 (ddr1), an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
It is known that pyrazolopyrimidines, the class of compounds to which it belongs, can inhibit the enzymatic activity of their targets .
Biochemical Pathways
Related compounds have been found to suppress the kinase activities of ddr2, bcr-abl, and c-kit , indicating that this compound may also interact with these pathways.
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562% .
Result of Action
Related compounds have been found to inhibit the enzymatic activity of their targets, leading to potential anticancer effects .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are critical for cell proliferation and survival .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect various types of cells, including cancer cells, where it can induce apoptosis and inhibit cell proliferation . Additionally, it modulates the expression of genes involved in cell cycle regulation and metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation, which facilitate its excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes via active and passive transport mechanisms, and its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes . For example, the compound may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .
Eigenschaften
IUPAC Name |
2-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h3-5,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMWKDHPRHTLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-59-3 | |
| Record name | 2-{3-bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





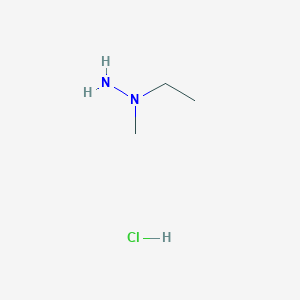
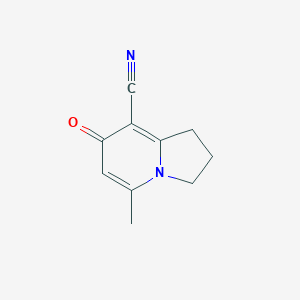
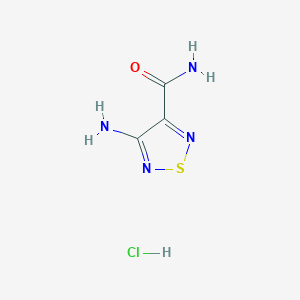




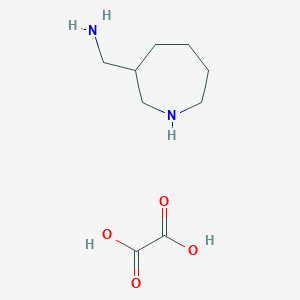
![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)
